

Application Note: Volumetric Measurement of Pressure-Composition-Temperature (PCT) Isotherms for LaNi_5

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Compound of Interest

Compound Name:	Lanthanum;nickel
CAS No.:	12196-72-4
Cat. No.:	B1585180

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Target Audience: Advanced R&D Scientists, Materials Chemists, and Process Engineers evaluating solid-state gas storage, catalytic hydrogenation, and advanced energy materials.

Executive Summary & Mechanistic Context

Lanthanum nickel (LaNi_5) is a quintessential AB_5 -type intermetallic compound renowned for its reversible hydrogen storage capabilities, forming the hydride LaNi_5H_6 [1]. The precise characterization of its thermodynamic properties is critical for applications ranging from solid-state hydrogen storage to advanced catalytic hydrogenation in chemical synthesis.

The gold standard for evaluating the thermodynamics of gas-solid interactions is the Pressure-Composition-Temperature (PCT) isotherm, measured via the volumetric (Sieverts) method[2]. Unlike gravimetric methods, which suffer from severe buoyancy artifacts at high pressures, the Sieverts method relies on the real gas law to calculate the moles of hydrogen absorbed or desorbed based on pressure differentials in a calibrated constant-volume system[3].

The Causality of the Hydriding Mechanism

Understanding the physical chemistry of LaNi₅ hydriding is essential for protocol design. The reaction is highly exothermic ($\Delta H \approx -30$ kJ/mol H₂). The mechanism proceeds through several sequential steps: molecular physisorption, catalytic dissociation into atomic hydrogen at the Ni-rich surface, bulk diffusion, and finally, the nucleation of the β -hydride phase[4].



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Fig 1: Sequential mechanism of LaNi₅ hydrogen absorption.

Because the initial surface is typically passivated by an impermeable La₂O₃ oxide layer, an activation phase is strictly required[5]. Activation involves thermal-vacuum cycling followed by high-pressure hydrogen exposure, which induces a ~25% volumetric lattice expansion. This expansion decrepitates the bulk alloy into a fine powder (10–20 μ m), exposing fresh, unoxidized catalytic nickel clusters and drastically reducing the diffusion path length[6].

Apparatus and Reagent Specifications

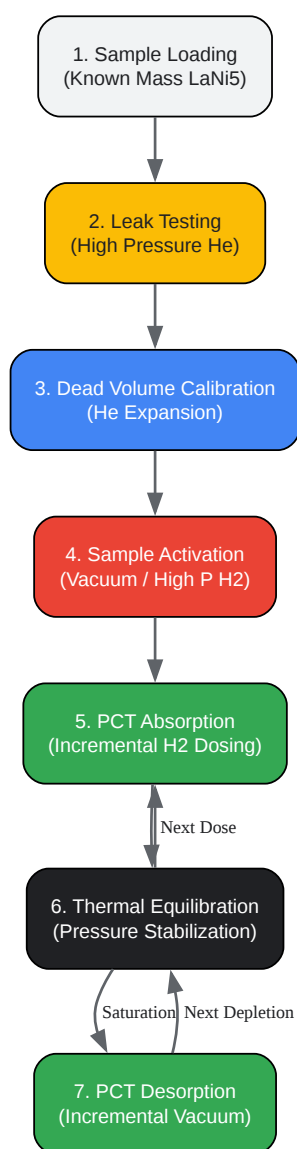
A self-validating protocol requires stringent control over system variables. The following specifications must be met to prevent data artifacts:

- Apparatus: Automated Sieverts-type volumetric gas sorption analyzer.
- Sample: ~1.0 g of high-purity LaNi₅ alloy (crushed to < 2 mm pieces prior to loading).
- Gases:
 - Helium (99.999% UHP): Used exclusively for dead-volume calibration. Helium does not absorb into the LaNi₅ lattice and behaves ideally, providing a true geometric volume[7].
 - Hydrogen (99.9999% UHP): Impurities such as O₂, CO, or H₂O will irreversibly poison the catalytic Ni surface, halting absorption.
- Thermal Control: Circulating water/oil bath capable of maintaining isothermal conditions within ± 0.1 °C. Causality: According to Le Chatelier's principle, localized heating from the

exothermic hydriding reaction will artificially increase the equilibrium plateau pressure. Strict isothermal control prevents "sloping" artifacts in the PCT plateau[3].

Experimental Workflow and Protocol

The Sieverts method is a self-validating system: the accuracy of the final PCT isotherm is entirely dependent on the precision of the preceding volume calibration and leak-test phases.



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Fig 2: Step-by-step operational workflow for Sieverts volumetric analysis.

Phase 1: System Calibration (The Validation Step)

- **Sample Loading:** Accurately weigh ~1.0000 g of LaNi₅ and place it into the stainless-steel sample reactor. Insert a porous metal frit (e.g., 2 μm pore size) above the sample to prevent the decrepitated powder from migrating into the valve manifolds.
- **Leak Testing:** Pressurize the entire system with Helium to 100 bar. Monitor the pressure transducer for 2 hours. A pressure drop of < 0.01 bar/hr validates system integrity.
- **Dead Volume Calibration:** Evacuate the system. Dose the reference manifold with a known pressure of Helium. Open the valve to the sample reactor and record the equilibrium pressure. Using the real gas law (incorporating compressibility factors, Z), calculate the exact dead volume of the sample cell. Evacuate the Helium completely.

Phase 2: Sample Activation

Note: The first hydrogenation of LaNi₅ exhibits a prolonged incubation time due to surface oxidation[5].

- **Thermal Degassing:** Heat the sample reactor to 120 °C under dynamic vacuum (<10–4 mbar) for 2 hours to remove adsorbed moisture and atmospheric gases.
- **Hydrogen Exposure:** Cool the reactor to 25 °C. Introduce H₂ gas at 50 bar. Monitor the pressure drop. The initial incubation period may last up to 60 minutes before a sudden, rapid pressure drop indicates the onset of bulk hydriding[5].
- **Cycling:** Once pressure stabilizes, evacuate the reactor to desorb the hydrogen. Repeat the absorption (50 bar H₂) and desorption (vacuum) cycle 3 to 5 times. Causality: This cycling ensures complete decrepitation of the alloy, maximizing the active surface area and ensuring reproducible kinetics for the PCT measurement[8].

Phase 3: PCT Isotherm Measurement

- **Thermal Equilibration:** Set the circulating bath to the desired isotherm temperature (e.g., 25.0 °C). Ensure the sample is fully evacuated.
- **Absorption Dosing:** Introduce a small aliquot of H₂ into the reference volume, then expand it into the sample reactor.

- **Equilibration Monitoring:** The system must autonomously monitor the pressure derivative (dp/dt). Equilibrium is strictly defined as $dp/dt < 0.001$ bar/min. Do not force a time-limit on equilibration; premature data logging will skew the plateau.
- **Sequential Dosing:** Repeat step 2 and 3 incrementally up to 20 bar. The system calculates the moles of H_2 absorbed at each step, plotting Equilibrium Pressure vs. Hydrogen Concentration (wt% or H/M ratio).
- **Desorption:** Once saturated, reverse the process. Vent small aliquots of H_2 from the reference volume to the exhaust, then open the sample valve to allow hydrogen to desorb from the $LaNi_5$ lattice. Record the equilibrium pressures down to vacuum.

Data Analysis and Thermodynamic Extraction

The PCT isotherm will display three distinct regions:

- α -phase (Solid Solution): Steep initial pressure rise with minimal hydrogen absorption.
- $\alpha+\beta$ Plateau: A flat pressure region where the metal is actively converting to the hydride phase. The pressure remains constant (equilibrium plateau pressure, P_{eq}) while the hydrogen concentration increases[9].
- β -phase (Solid Hydride): Steep pressure rise after the material has reached its maximum theoretical capacity (~1.4 wt%).

By measuring PCT isotherms at three different temperatures (e.g., 25 °C, 40 °C, and 60 °C), the thermodynamic parameters of the hydriding reaction can be extracted using the Van 't Hoff equation[10]:

$$\ln(P_0/P_{eq}) = RT\Delta H - R\Delta S$$

Plotting $\ln(P_{eq})$ versus $1/T$ yields a straight line where the slope is $\Delta H/R$ and the intercept is $-\Delta S/R$.

Quantitative Data Summaries

Table 1: Standard Thermodynamic & Physical Parameters of $LaNi_5$

Parameter	Expected Value	Unit	Mechanistic Significance
Enthalpy of Formation (ΔH)	-30 to -32	kJ/mol H ₂	Indicates a highly exothermic reaction; dictates cooling requirements[10].
Entropy of Formation (ΔS)	-108 to -110	J/(K·mol H ₂)	Corresponds to the loss of translational degrees of freedom of H ₂ gas.
Max Gravimetric Capacity	~1.4 to 1.5	wt%	The maximum mass of hydrogen stored relative to the alloy mass[7].
Stoichiometric Ratio (H/M)	~1.0	atoms H / metal	Corresponds to the formation of the full LaNi ₅ H ₆ phase[1].

 Table 2: Expected Plateau Pressures for LaNi₅ at Various Temperatures

Temperature (K / °C)	Absorption Plateau (P _{eq} , bar)	Desorption Plateau (P _{eq} , bar)	Hysteresis Factor
298 K (25 °C)	~1.8	~1.5	Small
313 K (40 °C)	~3.5	~3.0	Moderate
333 K (60 °C)	~7.0	~6.2	Moderate

Note: A slight hysteresis between absorption and desorption plateau pressures is an inherent thermodynamic property of metal hydrides, driven by the lattice strain energy required to accommodate the expanding β -phase[11].

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